Cbz-DL-Phenylalaninol

Description

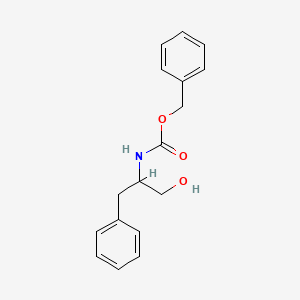

Structure

3D Structure

Propriétés

Numéro CAS |

73747-40-7 |

|---|---|

Formule moléculaire |

C17H19NO3 |

Poids moléculaire |

285.34 g/mol |

Nom IUPAC |

benzyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate |

InChI |

InChI=1S/C17H19NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,18,20) |

Clé InChI |

WPOFMMJJCPZPAO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(CO)NC(=O)OCC2=CC=CC=C2 |

SMILES canonique |

C1=CC=C(C=C1)CC(CO)NC(=O)OCC2=CC=CC=C2 |

Autres numéros CAS |

6372-14-1 |

Séquence |

F |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations

Strategic Routes for the Synthesis of Cbz-DL-Phenylalaninol

The preparation of this compound can be approached through several strategic pathways, primarily involving the modification of phenylalanine or its derivatives. The choice of route often depends on the desired stereochemistry and the availability of starting materials.

A primary and straightforward method for synthesizing this compound involves the direct reduction of the carboxylic acid functionality of Cbz-DL-Phenylalanine. ontosight.ai This transformation is a cornerstone of amino alcohol synthesis.

Commonly, this reduction is achieved using powerful hydride reagents. The classical approach involves the use of lithium aluminium hydride (LiAlH₄) or borane (B79455) (BH₃) complexes, which are potent enough to reduce the carboxylic acid to the corresponding primary alcohol. google.com However, these reagents require careful handling and anhydrous conditions.

A more selective and often milder alternative involves a two-step procedure. First, the carboxylic acid of N-protected phenylalanine is converted to an ester. This ester can then be reduced to the alcohol using less aggressive reducing agents like sodium borohydride (B1222165) (NaBH₄). oup.com An improved procedure for this reduction involves the slow addition of methanol (B129727) to a mixture of the ester and NaBH₄ in a solvent like t-butyl alcohol or tetrahydrofuran, which allows for high yields with a reduced amount of the hydride reagent. oup.com

Another advanced one-pot method involves the activation of the N-protected amino acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by reduction with diisobutylaluminium hydride (DIBAL-H). rsc.org While this method is primarily aimed at producing chiral α-amino aldehydes, it highlights modern reduction techniques applicable to amino acid derivatives. rsc.org

Table 1: Comparison of Reductive Methods for N-Protected Phenylalanine Derivatives

| Precursor | Reducing Agent/Method | Product | Key Features |

|---|---|---|---|

| Cbz-DL-Phenylalanine | Lithium Aluminium Hydride (LiAlH₄) or Borane (BH₃) | This compound | Direct reduction of carboxylic acid; requires stringent anhydrous conditions. google.com |

| Cbz-DL-Phenylalanine Ester | Sodium Borohydride (NaBH₄) / Methanol | This compound | Milder conditions compared to LiAlH₄; proceeds in a two-step (esterification-reduction) sequence. oup.com |

While this compound represents the racemic mixture, the synthesis of its individual enantiomers (Cbz-L-Phenylalaninol and Cbz-D-Phenylalaninol) is crucial for many pharmaceutical applications. researchgate.net These stereoselective syntheses typically rely on one of two main strategies: using a chiral starting material or employing an asymmetric catalyst.

The most direct route is to start with an enantiomerically pure precursor, such as L-phenylalanine (B559525) or D-phenylalanine. google.comrenyi.hu The amino acid is first protected with the Cbz group and then the carboxylic acid is reduced, preserving the original stereochemistry.

Alternatively, asymmetric synthesis can be employed to create the desired stereocenter. For example, the proline-catalyzed direct asymmetric three-component Mannich reaction can produce β-amino ketones with high enantioselectivity, which can then be converted to chiral 1,2-amino alcohol derivatives. thieme-connect.com Another approach is the asymmetric hydrogenation or transfer hydrogenation of N-protected amino ketones to stereoselectively produce either the syn- or anti- amino alcohol diastereomer. researchgate.netrsc.org For instance, Ir-catalyzed asymmetric transfer hydrogenation can yield anti-γ-amino alcohols, while Rh-catalyzed asymmetric hydrogenation can produce the syn-products. rsc.org

A notable method for obtaining chiral phenylalaninol involves the hydrogenation of L(+)-2-amino-1-phenyl-1,3-propanediol (APPD), a byproduct of chloramphenicol (B1208) synthesis, to yield D-phenylalaninol, which can then be N-protected. google.com Kinetic resolution, catalyzed by entities like modified cinchona alkaloids, can also be used to separate enantiomers from a racemic mixture of precursors, such as N-Cbz-phenylalanine N-carboxyanhydrides (NCA). brandeis.edu

Role and Manipulation of the Carbobenzyloxy (Cbz) Protecting Group

The carbobenzyloxy (Cbz or Z) group is one of the most established amine-protecting groups in organic synthesis, particularly in peptide chemistry. numberanalytics.comwikipedia.org Introduced by Max Bergmann and Leonidas Zervas in 1932, it plays a vital role by masking the nucleophilicity and basicity of the amine, allowing other chemical transformations to occur at different sites on the molecule. numberanalytics.comwikipedia.org

The Cbz group is typically introduced by reacting an amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. numberanalytics.com This reaction, a nucleophilic acyl substitution, involves the attack of the amine's lone pair on the carbonyl carbon of Cbz-Cl. total-synthesis.com

Commonly used conditions include the Schotten-Baumann reaction, which employs an aqueous base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH) in a biphasic system. total-synthesis.comhighfine.com Alternatively, organic bases such as triethylamine (B128534) or pyridine (B92270) can be used in aprotic organic solvents like dichloromethane. ontosight.aihighfine.com The choice of base and solvent depends on the substrate's solubility and stability. For instance, a patent describes the direct N-protection of D-phenylalaninol by adding benzyl chloroformate to a basic aqueous solution of the amino alcohol, causing the Cbz-protected product to precipitate. google.com

Other reagents for introducing the Cbz group include N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) and dibenzyl dicarbonate (B1257347) (Cbz₂O), which can offer greater selectivity or milder reaction conditions for sensitive substrates. total-synthesis.comhighfine.com

Table 2: Reagents and Conditions for Cbz Protection of Amines

| Reagent | Base | Solvent System | Typical Application |

|---|---|---|---|

| Benzyl chloroformate (Cbz-Cl) | NaHCO₃, NaOH | THF/Water, Dioxane/Water | Standard procedure for amino acids and amino alcohols. total-synthesis.com |

| Benzyl chloroformate (Cbz-Cl) | Triethylamine, Pyridine | Dichloromethane, THF | For substrates sensitive to aqueous base. ontosight.ainumberanalytics.com |

| N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) | Triethylamine, NaHCO₃ | Aprotic organic solvents | Milder alternative to Cbz-Cl. highfine.com |

A key advantage of the Cbz group is its susceptibility to removal under specific and mild conditions, ensuring the integrity of other functional groups, including many other protecting groups like Boc and Fmoc. total-synthesis.comhighfine.com

Catalytic Hydrogenolysis The most common method for Cbz deprotection is catalytic hydrogenolysis. taylorfrancis.com This involves reacting the Cbz-protected compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on activated carbon (Pd/C). total-synthesis.comhighfine.com The reaction proceeds via the cleavage of the benzylic C-O bond, releasing toluene (B28343) and an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine and carbon dioxide. taylorfrancis.com Transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) or cyclohexadiene instead of H₂ gas, is also a widely used variation. highfine.com The efficiency of this process can be enhanced by using additives; for example, the combined use of Pd/C with niobic acid-on-carbon (Nb₂O₅/C) has been shown to significantly facilitate the deprotection. acs.org

Nucleophilic Deprotection For substrates containing functionalities sensitive to reduction (such as alkenes or alkynes), alternative deprotection methods are required. A recently developed protocol utilizes a nucleophilic deprotection mechanism. acs.org Treatment with 2-mercaptoethanol (B42355) and a base like potassium phosphate (B84403) in N,N-dimethylacetamide (DMAc) at elevated temperatures can effectively remove the Cbz group. organic-chemistry.orgorganic-chemistry.org The mechanism involves an Sₙ2 attack by the nucleophile at the benzylic carbon of the Cbz group. acs.org This method provides complementary functional group tolerance compared to reductive or acidic deprotection pathways. organic-chemistry.orgacs.org

Other Methods While less common, the Cbz group can also be cleaved by strong acids such as hydrogen bromide (HBr) or trimethylsilyl (B98337) iodide (TMSI), or by reduction with sodium in liquid ammonia. highfine.com However, these conditions are harsh and generally less compatible with complex molecules.

Advanced Synthetic Techniques and Reaction Conditions

Modern organic synthesis continuously seeks to improve efficiency, selectivity, and environmental sustainability. In the context of this compound and related compounds, several advanced techniques have been explored.

Flow Chemistry Continuous flow synthesis offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and potential for automation. The protection of phenylalaninol and subsequent deprotection steps have been successfully adapted to multi-step continuous flow systems, demonstrating the potential for streamlined and scalable production. mdpi.com

Enzyme and Organocatalysis The use of enzymes and small-molecule organocatalysts represents a green and highly selective approach to synthesis. As mentioned, proline-catalyzed Mannich reactions and cinchona alkaloid-catalyzed resolutions are powerful methods for achieving high stereoselectivity in the synthesis of chiral amino alcohols and their precursors. thieme-connect.combrandeis.edu

Micellar Catalysis Reactions can also be conducted in non-conventional media to enhance reactivity or facilitate the interaction of reactants with different polarities. For example, the synthesis of dipeptides from lipophilic and hydrophilic amino acid precursors has been successfully carried out in reversed micellar systems, which provide a unique microenvironment at the interface of the aqueous core and the organic solvent. mdpi.com

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | N-Carbobenzyloxy-DL-phenylalaninol |

| Cbz-L-Phenylalaninol | N-Carbobenzyloxy-L-phenylalaninol |

| Cbz-D-Phenylalaninol | N-Carbobenzyloxy-D-phenylalaninol |

| Cbz-DL-Phenylalanine | N-Carbobenzyloxy-DL-phenylalanine |

| Phenylalanine | Phe |

| Phenylalaninol | - |

| Benzyl chloroformate | Cbz-Cl |

| Lithium aluminium hydride | LiAlH₄ |

| Sodium borohydride | NaBH₄ |

| Diisobutylaluminium hydride | DIBAL-H |

| 1,1'-Carbonyldiimidazole | CDI |

| 2-Amino-1-phenyl-1,3-propanediol | APPD |

| Palladium on carbon | Pd/C |

| N-(Benzyloxycarbonyloxy)succinimide | Cbz-OSu |

| Dibenzyl dicarbonate | Cbz₂O |

| Sodium bicarbonate | NaHCO₃ |

| Triethylamine | Et₃N |

| Pyridine | - |

| Dichloromethane | DCM |

| Tetrahydrofuran | THF |

| 2-Mercaptoethanol | - |

| N,N-Dimethylacetamide | DMAc |

| Hydrogen bromide | HBr |

| Trimethylsilyl iodide | TMSI |

| Niobic acid-on-carbon | Nb₂O₅/C |

| tert-Butoxycarbonyl | Boc |

| 9-Fluorenylmethoxycarbonyl | Fmoc |

| Toluene | - |

| Carbon dioxide | CO₂ |

Application of Micellar Catalysis in Cbz-Compound Synthesis

Micellar catalysis has emerged as a green chemistry approach for conducting organic reactions in water, thereby reducing the reliance on volatile organic solvents. researchgate.net This technique utilizes surfactants to form micelles, which act as nanoreactors, solubilizing hydrophobic reactants in an aqueous medium. researchgate.netnih.gov A notable application is in peptide synthesis, where the carboxybenzyl (Cbz) protecting group is frequently employed.

Research has demonstrated that tandem deprotection and coupling sequences for peptide synthesis can be efficiently performed in water using the designer surfactant TPGS-750-M. nih.govaalto.firsc.org In this system, the hydrophobic Cbz-protected amino acids are localized within the micellar core, facilitating reactions. rsc.org The deprotection of the Cbz group is typically achieved via hydrogenolysis using a palladium catalyst, followed by a peptide coupling step in the same pot. nih.govaalto.fi This one-pot method has been successfully applied to the synthesis of various polypeptides, showing a broad scope and no detectable epimerization. aalto.fi The use of micellar catalysis not only makes the process more environmentally friendly but can also enhance reaction rates by increasing local substrate concentrations within the micelles. researchgate.net

Table 1: Micellar Catalysis in Cbz-Peptide Synthesis This table is interactive. Users can sort and filter the data.

| Reaction Type | Surfactant | Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| Tandem Deprotection/Coupling | TPGS-750-M | 10% Pd/C | Solution-phase peptide synthesis in water. | aalto.fi, nih.gov |

| C-H Arylation | TPGS-750-M | Ru catalyst | Direct C-H functionalization of organometallics in water. | researchgate.net |

| Suzuki–Miyaura Coupling | TPGS-750-M | Fe/ppm Pd nanoparticles | Continuous flow chemistry in water. | researchgate.net |

| General Peptide Synthesis | TPGS-750-M | COMU | Efficient synthesis of di- and tripeptides in water. | rsc.org |

| Selective Cbz Cleavage | Not Specified | Not Specified | Micelles can provide a shielding effect for sensitive species. | nih.gov |

Multi-component Reactions and Cascade Syntheses Involving Cbz-Protected Intermediates

Multi-component Reactions (MCRs) offer a powerful strategy for building molecular complexity in a single step by combining three or more reactants. Cbz-protected intermediates are frequently used in these reactions. For instance, an efficient four-component reaction catalyzed by iron(II) sulfate (B86663) heptahydrate can produce Cbz-protected homoallylic amines from carbonyl compounds, benzyl chloroformate, hexamethyldisilazane, and allyltrimethylsilane. gla.ac.uk The Ugi four-component reaction is another prominent example, which has been utilized to create peptide-like structures from Cbz-protected amino acids and other starting materials. uzh.ch These reactions are valued for their high atom economy and ability to rapidly generate diverse molecular scaffolds. clockss.org

Cascade Syntheses , particularly those employing enzymes, provide an elegant route to complex molecules with high stereoselectivity. Biocatalytic cascades have been designed for both the synthesis and deprotection of Cbz-protected compounds. nih.govasianpubs.org A notable example is the multi-enzyme cascade that converts N-Cbz-protected amino alcohols, such as L-ornithinol and L-lysinol, into valuable chiral N-Cbz-aminopiperidine and N-Cbz-aminoazepane derivatives. researchgate.netbeilstein-journals.org This process utilizes a galactose oxidase (GOase) and an imine reductase (IRED) in a streamlined approach, highlighting the ability of enzymes to tolerate bulky protecting groups like Cbz. researchgate.netbeilstein-journals.org

Table 2: Enzymatic Cascades with Cbz-Protected Intermediates This table is interactive. Users can sort and filter the data.

| Cascade Type | Enzymes | Substrate | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Synthesis | Galactose Oxidase (GOase), Imine Reductase (IRED) | N-Cbz-L-ornithinol | L-3-N-Cbz-aminopiperidine | Stereoselective synthesis of chiral cyclic diamines. | researchgate.net, beilstein-journals.org |

| Synthesis | Galactose Oxidase (GOase), Imine Reductase (IRED) | N-Cbz-L-lysinol | L-3-N-Cbz-aminoazepane | Enzymes tolerate bulky Cbz protecting group. | researchgate.net, beilstein-journals.org |

| Deprotection | Bacillus BS2 esterase, Sphingomonas Cbz-ase | Cbz-L-Phe-OtBu | L-Phe | One-pot, two-step deprotection of a doubly-protected amino acid. | guidechem.com, asianpubs.org |

| Oxidation | Gluconobacter oxydans | Cbz-protected amino alcohols | Polyhydroxylated imines | Regioselective oxidation for iminosugar synthesis. | nih.gov |

Derivatization and Functionalization of this compound and its Analogues

This compound possesses three primary sites for chemical modification: the hydroxyl group, the protected amine, and the phenyl ring. This allows for extensive derivatization to produce a wide array of analogues.

Chemical Modifications at the Hydroxyl Functionality

The primary alcohol of this compound is a key site for functionalization. A significant transformation is its oxidation to the corresponding aldehyde, N-Cbz-DL-phenylalaninal. This reaction can be achieved with high efficiency using procedures such as the TEMPO-mediated oxidation. guidechem.com The resulting aldehyde is a crucial intermediate for further carbon-carbon bond-forming reactions.

The hydroxyl group can also undergo esterification. For example, alcohols can be acylated with N-Cbz protected amino acids using coupling agents like DCC and DMAP to form ester linkages. researchgate.net This demonstrates the utility of the hydroxyl group as a nucleophile for building more complex molecules, such as depsipeptides.

Transformations Involving the Protected Amine and Phenyl Moiety

The most common transformation involving the protected amine is the removal of the Cbz group to liberate the free amine. This deprotection is typically accomplished via catalytic hydrogenation over a palladium catalyst (Pd/C), a method widely used in peptide synthesis. uzh.chasianpubs.org This step is crucial for elongating a peptide chain or for introducing different functional groups at the nitrogen atom.

The phenyl moiety of this compound offers another handle for modification. Post-synthetic modification of the phenylalanine ring can be achieved through palladium-catalyzed C-H functionalization. Specifically, the olefination of the phenyl ring has been reported for dipeptides containing phenylalanine. This reaction is compatible with various N-protecting groups, including Cbz, and allows for the introduction of styrene (B11656) derivatives at the aromatic ring without affecting the protecting group itself.

Synthesis of Advanced Amino Acid Derivatives (e.g., Phosphonates, Fluorinated Analogues)

Phosphonate (B1237965) Derivatives: Cbz-protected amino acids are valuable precursors for synthesizing α-aminophosphonic acids and their esters, which are important analogues of natural amino acids. Various methods exist, including the stereoselective organocatalytic α-amidoalkylation of dimethyl phosphite (B83602) with 1-(N-acylamino)alkyltriphenylphosphonium salts derived from Cbz-Phe-OH. Another approach involves the three-component condensation of benzyl carbamate (B1207046), an aldehyde, and a diethyl phosphite to yield N-Cbz-protected diethyl 1-aminoalkylphosphonates. These phosphonate derivatives serve as building blocks for phosphonopeptides, which are of interest for their potential biological activities.

Table 3: Synthesis of Cbz-Protected Phosphonate Derivatives This table is interactive. Users can sort and filter the data.

| Starting Material | Reagents | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Cbz-Phe-OH | Decarboxylative methoxylation, PPh3·HBF4, Dimethyl phosphite, Chiral catalyst | Enantiomerically enriched α-aminophosphonates | Stereoselective organocatalytic method. | |

| Cbz-aminomethylphosphinic acid | DMSO/I2 or S/Se/BH3·Me2S | Cbz-aminomethylphosphonic acid and analogues | Oxidation of H-phosphinic acid. | |

| Benzyl carbamate, Aldehyde, Diethyl phosphite | Acetyl chloride | N-Cbz-protected diethyl 1-aminoalkylphosphonates | Three-component condensation reaction. | |

| N-Cbz 1-aminoalkylphosphinates | CCl4, Et3N | N-Cbz 1-aminoalkylphosphonochloridates | Atherton–Todd reaction for phosphonopeptide synthesis. |

Fluorinated Analogues: The incorporation of fluorine into amino acids can significantly alter their biological properties. Cbz-protected intermediates are instrumental in the synthesis of fluorinated phenylalanine analogues. researchgate.net One synthetic route involves the reaction of aminomalonates with fluorinated benzyl bromides, followed by hydrolysis and decarboxylation to give Cbz-protected DL-fluoro-phenylalanine derivatives. researchgate.net Direct fluorination of Cbz-protected precursors can sometimes be challenging, but alternative strategies, such as building the fluorinated side chain first and then forming the amino acid, have been developed. researchgate.net These fluorinated analogues are valuable tools in medicinal chemistry and for studying protein structure and function.

Table 4: Synthesis of Fluorinated Analogues from Cbz-Intermediates This table is interactive. Users can sort and filter the data.

| Synthetic Strategy | Precursor | Reagents | Product | Reference |

|---|---|---|---|---|

| Aralkylation of Aminomalonate | Aminomalonate, Fluorinated benzyl bromides | Hydrolysis, Decarboxylation | Cbz-protected p, m-fluoro-, or pentafluoro-ʟ-phenylalanine | researchgate.net |

| Electrophilic Fluorination | N-Cbz γ-amino-β-keto ester | Selectfluor, NaH | Fluorinated keto diester intermediate | |

| Nucleophilic Fluorination | Boc-protected amino alcohol | DAST | Fluorinated intermediate for subsequent oxidation | researchgate.net |

| Enzymatic Isomerization | Fluoro-(E)-cinnamic acids | Phenylalanine aminomutase (PAM) | (R)-fluoro-β-phenylalanines |

Cbz Dl Phenylalaninol As a Chiral Building Block in Complex Molecule Synthesis

Utility in the Asymmetric Synthesis of Other Chiral Compounds

One of the primary applications of enantiomerically pure phenylalaninol is its use as a chiral auxiliary. wikipedia.org A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, after which it can be removed.

L-phenylalaninol is used to synthesize chiral 2-imidazolidinone auxiliaries. These auxiliaries are particularly effective in stereoselective aldol (B89426) reactions, which are crucial for forming carbon-carbon bonds while controlling the stereochemistry at two new chiral centers. researchgate.net The boron enolate of an N-propionyl-2-imidazolidinone derived from L-phenylalaninol reacts with various aldehydes with a high degree of diastereoselectivity. researchgate.net This approach avoids the issue of nucleophilic ring opening that can occur with other common auxiliaries, such as Evans' oxazolidinone, especially in sterically hindered products. researchgate.net

Precursor for Peptide and Peptidomimetic Construction

Cbz-phenylalaninol serves as a valuable precursor in the synthesis of peptides and peptidomimetics where the standard peptide bond or C-terminal carboxyl group is modified. wjarr.com Because it is an amino alcohol, it cannot form a typical amide bond at its C-terminus. Instead, its incorporation results in a molecule with a C-terminal alcohol, a common feature in certain classes of bioactive peptides and peptide mimics. nih.govnih.gov

This modification can significantly alter the biological properties of a peptide, for instance, by increasing its resistance to degradation by carboxypeptidases, which recognize and cleave the C-terminal carboxylic acid of standard peptides. Peptaibols, a class of membrane-active peptides, are a prominent example of natural products that feature a characteristic C-terminal β-amino alcohol, such as phenylalaninol. nih.gov

The synthesis of peptides with a C-terminal alcohol (peptide alcohols) cannot be achieved by conventional solid-phase peptide synthesis (SPPS), which requires a carboxylic acid to anchor the first amino acid to the resin. google.comresearchgate.net However, specialized methods have been developed to incorporate amino alcohols like phenylalaninol. One strategy involves attaching the Fmoc-protected amino alcohol to a resin via its hydroxyl group, allowing the peptide chain to be elongated from its free amino group. nih.gov

At the end of the synthesis, the target peptide alcohol is cleaved from the solid support. nih.gov This approach allows for the creation of linear peptides that are terminated with a phenylalaninol residue, effectively replacing the C-terminal carboxyl group with a hydroxymethyl group. nih.govresearchgate.net

Foldamers are oligomers that adopt specific, well-defined secondary structures, similar to proteins. chemrxiv.orgrsc.org Their construction often requires custom-designed, non-natural building blocks, such as orthogonally protected diamino acids. These monomers allow for the extension of a peptide chain in multiple directions or the formation of specific turns and folds.

While the conversion of Cbz-phenylalaninol into a corresponding orthogonally protected diamino acid is chemically feasible (e.g., by converting the hydroxyl group into a protected amino group), this specific application is not widely documented in scientific literature. The synthesis of such specialized monomers for foldamer chemistry typically proceeds through other established synthetic routes.

Construction of Dendrimeric and Polymeric Structures

Dendrimers are highly branched, perfectly structured macromolecules with a vast number of surface functional groups. mdpi.com Chiral dendrimers, often constructed from amino acids, are explored for applications in drug delivery and catalysis. rsc.org The surface of common dendrimers, such as polyamidoamine (PAMAM), can be functionalized with chiral amino acids to impart specific properties. zju.edu.cnresearchgate.net

In this context, phenylalanine is frequently used to modify the periphery of PAMAM dendrimers. nih.govnih.gov The synthesis typically involves reacting the amino-terminal surface of a PAMAM dendrimer first with a linker molecule, like cis-1,2-cyclohexanedicarboxylic anhydride, and subsequently with a protected phenylalanine ester (e.g., Phe-OBzl), followed by deprotection. nih.gov This results in a dendrimer with a dense shell of chiral phenylalanine residues, which can influence its interaction with biological systems, such as T-cells. rsc.org

Chiral molecules like Cbz-L-phenylalaninol are essential for creating chiral stationary phases (CSPs) used in chromatography to separate enantiomers. mdpi.com The principle involves immobilizing a chiral selector onto a solid support, typically silica (B1680970) gel, to create a chiral environment. mdpi.com When a racemic mixture passes through the column, the two enantiomers interact differently with the immobilized chiral selector, leading to different retention times and thus, separation.

Poly(L-phenylalanine) peptides have been successfully used as chiral selectors. nih.govelsevierpure.com In a common approach, the chiral material is synthesized directly on the surface of aminopropyl-functionalized silica using solid-phase synthesis techniques. nih.gov The resulting peptide-based CSP can then be used in High-Performance Liquid Chromatography (HPLC) for the enantioselective separation of various compounds. elsevierpure.com The inherent chirality and aromatic nature of the phenylalanine side chains contribute to the chiral recognition mechanism. researchgate.net

Mechanistic Studies and Catalytic Applications of Cbz Protected Systems

Investigations into Reaction Mechanisms of Cbz-Protected Compounds

Understanding the reaction mechanisms of Cbz-protected compounds is crucial for optimizing synthetic routes and developing new transformations. These investigations often combine kinetic studies with computational and experimental methods to provide a complete picture of the reaction pathways.

Kinetic analysis of synthetic reactions involving Cbz-protected amino acids provides valuable insights into reaction rates, dependencies on reactant concentrations, and the influence of reaction conditions. A notable example is the non-enzymatic synthesis of the dipeptide N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Cbz-Phe-Leu) from Cbz-L-phenylalanine (Cbz-Phe) and L-leucine (Leu) using N,N'-dicyclohexylcarbodiimide (DCC) as a condensing agent in a reversed micellar system. acs.org

In this system, the reaction demonstrates a dependency on the pH of the aqueous core. The maximum yield of the dipeptide was achieved around pH 5. This is attributed to the partially cationic form of leucine (B10760876) being enriched at the micellar interface through electrostatic interactions with the anionic surfactant, which is favorable for the synthesis. acs.org The study also revealed that an excess of the condensing agent, DCC, was necessary due to the occurrence of side reactions involving Cbz-Phe. acs.org The time course of the reaction showed that while the dipeptide was formed relatively quickly, the concentration of Cbz-Phe decreased more than what would be expected based on dipeptide formation alone, indicating parallel consumption of the starting material. acs.org

The selectivity of the reaction, defined as the ratio of Cbz-Phe-Leu produced to the Cbz-Phe reacted, remained almost constant during the experiment, suggesting that the side reactions occurred at a consistent rate relative to the main peptide bond formation. acs.org

| pH | Yield | Reaction Time (h) | Note |

|---|---|---|---|

| 5 | 0.565 | 80 | Optimal pH for maximum yield. |

The mechanism of Cbz protection involves the nucleophilic attack of the amine onto the highly reactive benzyl (B1604629) chloroformate. This reaction liberates HCl and thus requires a base. researchgate.net The most common method for Cbz deprotection is catalytic hydrogenolysis. princeton.edu The mechanism involves reduction with H₂, which releases toluene (B28343) and the free carbamic acid. This carbamic acid intermediate is unstable and readily undergoes decarboxylation to yield the deprotected amine and carbon dioxide. researchgate.netrsc.org

Computational studies, particularly Density Functional Theory (DFT), have been employed to gain deeper insights into more complex transformations. For instance, the mechanism of the Clauson-Kaas reaction for the pyrrole (B145914) protection of L-phenylalanine (B559525) and L-phenylalaninol in aqueous media has been updated using DFT. mdpi.commdpi.com These studies proposed a new mechanism initiated by a zwitterionic intermediate, which leads to a more efficient, self-driven pyrrole-formation pathway. The computational analysis highlighted the crucial role of water, not just as a solvent but as an active participant through "H-bridge" interplay, and suggested an intramolecular catalytic effect from the amino acid's carboxyl group. mdpi.com

Cbz-Protected Phenylalanine Derivatives in Organocatalysis

The chiral scaffold of phenylalanine has been extensively used in the development of organocatalysts for asymmetric synthesis. The Cbz protecting group plays a role in modifying the electronic and steric properties of these catalysts and their precursors.

Cbz-protected phenylalanine derivatives serve as valuable building blocks for chiral organocatalysts. While simple amino acids themselves can act as catalysts, their derivatives, such as dipeptides, often exhibit enhanced catalytic activity and stereoselectivity. For example, dipeptides incorporating phenylalanine, such as phenylalanine-β-alanine (Phe-β-Ala), have been designed and successfully applied as chiral organocatalysts. nih.gov These catalysts are often bifunctional, containing both a hydrogen-bond donating group and a basic site, which work in concert to activate the reactants. mdpi.com The design often involves linking the amino acid to other functional moieties, like thiourea, to create a more sophisticated catalytic environment capable of promoting specific asymmetric transformations. mdpi.com

The mechanism of many organocatalytic asymmetric transformations relies on the formation of key intermediates that dictate the stereochemical outcome. In the Michael addition of aldehydes to nitroolefins catalyzed by primary amine derivatives of phenylalanine, the proposed mechanism involves the formation of an enamine intermediate from the aldehyde and the catalyst's amine group.

This enamine then acts as the nucleophile. The catalyst's other functionalities, such as a thiourea group, can activate the electrophile (the nitroalkene) through hydrogen bonding. This dual activation brings the reactants together in a well-defined chiral environment, leading to a highly enantioselective carbon-carbon bond formation. After the addition, hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst for the next cycle.

In a different catalytic system, a nickel-catalyzed enantioselective addition of styrenes to imines, it was observed that the Cbz protecting group on the imine nitrogen was optimal for the reaction. It was hypothesized that the Cbz group might promote reactivity through stronger coordination with the nickel center, providing a mechanistic insight into how this protecting group can directly influence a metal-catalyzed asymmetric transformation. acs.org

Enzymatic Transformations and Biochemical Pathways

The use of enzymes offers a mild and highly selective alternative to chemical methods for transformations involving protecting groups. Specific enzymes have been identified that can cleave the Cbz group, often with high enantioselectivity.

An enzyme, referred to as Cbz-ase (an amidohydrolase from Sphingomonas), has been shown to effectively catalyze the deprotection of various N-Cbz-modified amino acids. nih.gov The enzymatic hydrolysis of the Cbz group yields the free amino acid and benzyl alcohol. This differs from the byproducts of catalytic hydrogenation, which are toluene and carbon dioxide. rsc.orgnih.gov

Further studies and patents have described an enzyme obtained from Sphingomonas paucimobilis that is highly specific for hydrolyzing the Cbz-group from the L-enantiomers of protected amino acids, leaving the D-enantiomers largely unreacted. This enzymatic deprotection provides a method for the kinetic resolution of racemic mixtures of Cbz-protected amino acids.

| Cbz-Protected Compound | Enzyme Source | Observation |

|---|---|---|

| CBZ-L-amino acids | Cell extract from Sphingomonas paucimobilis | Specific hydrolysis of the CBZ-group observed. |

| CBZ-D-amino acids | Cell extract from Sphingomonas paucimobilis | No significant hydrolysis observed. |

Additionally, ω-transaminases are utilized for the kinetic resolution and enantioselective synthesis of β-phenylalanine derivatives. These enzymes can selectively transfer an amine group to a carbonyl acceptor, allowing for the specific isolation of the (R)- or (S)-enantiomers of β-amino acids.

Substrate Recognition and Binding Mechanisms of Cbz-Amino Acids with Enzymes (e.g., Thermolysin, Stromelysin-1)

The interaction of Cbz-protected amino acids with metalloproteinases like thermolysin and stromelysin-1 is primarily governed by the coordination of the substrate's carboxylate group with the active site's zinc ion. Studies involving Cbz-protected L-tryptophan and L-phenylalanine have provided significant insights into this binding mechanism.

Upon binding to both thermolysin and stromelysin-1, the chemical shift of the carboxylate carbon of Cbz-tryptophan increases, indicating a change in its electronic environment. This is consistent with the direct coordination of the carboxylate group to the active site zinc atom. A similar shift is observed for Cbz-phenylalanine when it binds to thermolysin. The binding of these inhibitors also leads to a tetrahedral coordination geometry for the active site zinc atom. Furthermore, pH studies have shown that the pKa of the inhibitor's carboxylate group is significantly lowered upon binding to either enzyme, further supporting the direct interaction with the positively charged zinc ion.

The hydrophobic benzyl group of the Cbz moiety and the side chain of the amino acid also play a critical role in substrate recognition by interacting with hydrophobic pockets within the enzyme's active site. In thermolysin, for instance, the phenylalanine ring of a substrate is known to reside in a hydrophobic pocket. The stereochemistry of the amino acid also influences binding, with studies on phenylalanine stereoisomers indicating a difference in the free energy of binding for the D- and L-forms. The primary distinction in the binding of these stereoisomers lies in the orientation of the amino acid backbone relative to the active site.

While specific binding data for Cbz-DL-Phenylalaninol is not extensively detailed in the literature, it can be inferred that its binding to thermolysin and stromelysin-1 would follow a similar pattern. The hydroxyl group of the phenylalaninol would likely engage in hydrogen bonding interactions within the active site, while the Cbz group and the phenyl side chain would occupy hydrophobic pockets, and a key interaction would likely involve the coordination of an oxygen atom to the active site zinc.

Table 1: Key Interactions in the Binding of Cbz-Amino Acids to Metalloproteinases

| Interacting Moiety of Cbz-Amino Acid | Enzyme Active Site Component | Type of Interaction |

| Carboxylate Group | Zinc Ion | Coordination |

| Benzyl Group of Cbz | Hydrophobic Pocket | Hydrophobic Interaction |

| Amino Acid Side Chain | Hydrophobic Pocket/Subsites | Hydrophobic Interaction/van der Waals Forces |

| Amino Acid Backbone | Active Site Residues | Hydrogen Bonding |

Enzymatic Inhibition Studies of Cbz-Protected Amino Acid Conjugates (e.g., Carbonic Anhydrase)

Cbz-protected amino acid conjugates have been investigated as inhibitors of various enzymes, with significant research focused on carbonic anhydrases (CAs). CAs are zinc-containing enzymes that are crucial in numerous physiological processes.

Novel benzothiazole derivatives incorporating Cbz-protected phenylalanine have demonstrated effective inhibitory activity against several human carbonic anhydrase (hCA) isoforms. For instance, certain conjugates have shown potent inhibition against hCA II and hCA V. Similarly, amino acid-coumarin/quinolinone conjugates with Cbz-protected phenylalanine have been synthesized and evaluated for their CA inhibitory properties. These studies have revealed that while some conjugates are inactive, others exhibit submicromolar inhibition constants against specific isoforms like hCA IV and hCA XII, indicating a degree of selectivity.

Table 2: Inhibition of Human Carbonic Anhydrase Isoforms by Cbz-Phenylalanine Conjugates

| Conjugate Type | Target Isoform | Inhibition Constant (Kᵢ) |

| Benzothiazole Derivative | hCA II | Micromolar range |

| Benzothiazole Derivative | hCA V | Micromolar range |

| Coumarin Conjugate | hCA IV | 92 nM - 1.19 µM |

| Coumarin Conjugate | hCA XII | 0.11 µM - 0.79 µM |

Enzymatic Bioconjugation Strategies Utilizing Cbz-Amino Acid Derivatives

Enzymatic bioconjugation has emerged as a powerful tool for the site-specific modification of proteins and other biomolecules. Enzymes such as sortase A and transglutaminase are widely used for this purpose due to their high specificity. nih.govnih.govacs.org

Transglutaminase, for instance, catalyzes the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and a primary amine. Research has demonstrated that Cbz-protected glutaminylglycine (Z-QG) can serve as a substrate for microbial transglutaminase (mTG). mdpi.com In this strategy, the Z-QG is first activated and conjugated to a molecule of interest, such as an oligonucleotide, that has a primary amine handle. The resulting Z-QG-conjugate can then be enzymatically attached to a protein containing a specific peptide tag that is recognized by mTG. mdpi.com The Cbz group in this context serves to protect the N-terminus of the glutamine during the initial chemical coupling steps and does not appear to hinder the subsequent enzymatic recognition and conjugation.

Sortase A, another key enzyme in bioconjugation, recognizes a specific peptide motif (LPXTG) and cleaves the peptide bond between threonine and glycine. nih.gov The resulting acyl-enzyme intermediate can then be resolved by a nucleophile, typically an N-terminal oligoglycine motif on another molecule. While direct examples of Cbz-amino acid derivatives being used as the nucleophilic component are not common, the versatility of sortase-mediated ligation suggests that appropriately designed Cbz-protected peptides could potentially be utilized in such bioconjugation strategies.

Analytical Methodologies and Characterization in Research

Chromatographic Techniques for Analysis and Separation

Chromatographic methods are indispensable for both the analysis and purification of Cbz-DL-Phenylalaninol. These techniques separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of its synthesis. In a typical reversed-phase HPLC setup, a nonpolar stationary phase (often C18-silica) is used in conjunction with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. The separation is based on the principle that more polar compounds will elute earlier, while less polar compounds will be retained longer by the stationary phase.

The purity of a this compound sample can be determined by analyzing the resulting chromatogram. A single, sharp peak at a characteristic retention time would indicate a high degree of purity. The presence of additional peaks suggests the existence of impurities, which could be starting materials, byproducts, or degradation products. The area under each peak is proportional to the concentration of the corresponding compound, allowing for quantitative assessment of purity.

Furthermore, HPLC is an invaluable tool for real-time reaction monitoring. By taking small aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, chemists can track the consumption of reactants and the formation of the product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and purity of this compound. For instance, in the synthesis of related N-protected amino acids, HPLC is routinely used to ensure the reaction goes to completion and to guide the purification process. google.comrsc.org

Table 1: Illustrative HPLC Parameters for Analysis of N-Protected Amino Alcohols

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometry at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient (e.g., 25 °C) |

This table is for illustrative purposes and specific conditions may vary depending on the exact analytical requirements.

Since this compound is a racemic mixture, separating its constituent enantiomers, Cbz-D-Phenylalaninol and Cbz-L-Phenylalaninol, is often a critical step in research, particularly for applications in asymmetric synthesis or pharmacology. This enantioselective separation is most commonly achieved using chiral HPLC with a chiral stationary phase (CSP).

CSPs are composed of a chiral selector immobilized on a solid support, typically silica (B1680970) gel. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector. The differing stability of these complexes leads to different retention times for the two enantiomers, allowing for their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds, including N-protected amino acids and their derivatives. nih.govresearchgate.net The chiral recognition mechanism of these CSPs is complex and involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide structure. chiralpedia.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. nih.gov

Another important class of CSPs for the separation of amino acid derivatives are those based on cyclodextrins. These are cyclic oligosaccharides that have a chiral, hydrophobic cavity. Enantioselective separation occurs through the differential inclusion of the enantiomers into this cavity, with additional interactions occurring at the rim of the cyclodextrin. For N-protected amino alcohols, acetylated β-cyclodextrin stationary phases have shown excellent performance in reversed-phase mode. researchgate.net

Table 2: Common Chiral Stationary Phases for Separation of N-Protected Amino Derivatives

| Chiral Stationary Phase Type | Chiral Selector Example | Typical Mobile Phase |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol |

| Cyclodextrin-based | Acetylated β-cyclodextrin | Acetonitrile/Water or Phosphate (B84403) Buffer |

This table provides examples of CSPs and mobile phases; the optimal choice depends on the specific analyte and desired separation.

Molecularly imprinted polymers (MIPs) are synthetic materials with artificially created recognition sites that are complementary in shape, size, and functionality to a template molecule. This "molecular memory" allows MIPs to selectively rebind the template molecule from a complex mixture.

The preparation of a MIP for this compound would involve the polymerization of functional monomers and a cross-linker in the presence of this compound, which acts as the template. After polymerization, the template is removed, leaving behind specific recognition cavities in the polymer matrix. These cavities can then selectively adsorb this compound.

The choice of functional monomer is critical for creating effective binding sites. For a template like this compound, which has a hydroxyl group and an amide group capable of hydrogen bonding, methacrylic acid is a common choice for a functional monomer due to its ability to form hydrogen bonds with the template. The degree of cross-linking, determined by the amount of cross-linker (e.g., ethylene (B1197577) glycol dimethacrylate), influences the rigidity and stability of the polymer and the specificity of the binding sites.

MIPs can be used as a solid-phase extraction (SPE) material for the selective pre-concentration or purification of this compound from complex samples. They can also be used as a stationary phase in HPLC to create a highly selective analytical column. Research on MIPs for L-phenylalanine (B559525) and other structurally related compounds has demonstrated the feasibility of this approach for creating highly selective separation materials. mdpi.comnih.govmdpi.com

Spectroscopic and Structural Elucidation Methods

Spectroscopic techniques are powerful tools for elucidating the molecular structure of this compound and for gaining insights into its electronic and conformational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most informative techniques for structural elucidation in organic chemistry. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of this compound.

In a typical ¹H NMR spectrum of this compound, one would expect to see distinct signals for the protons in different chemical environments. The aromatic protons of the phenyl group and the benzyl (B1604629) group would appear in the downfield region (typically 7.0-7.5 ppm). The protons of the methylene (B1212753) group of the benzyloxycarbonyl protecting group would likely appear as a singlet around 5.0 ppm. The protons of the CH₂OH group and the adjacent CH group would give rise to more complex splitting patterns in the upfield region, providing information about their connectivity.

The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. One would expect to see signals for the carbonyl carbon of the carbamate (B1207046) group, the aromatic carbons, and the aliphatic carbons of the phenylalaninol backbone and the protecting group.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (based on N-Cbz-DL-phenylalanine data)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet |

| Benzyl (C₆H₅CH₂) | 7.2-7.4 | Multiplet |

| Benzyl CH₂ | ~5.0 | Singlet |

| NH | Variable | Broad Singlet |

| CH-N | ~4.0-4.5 | Multiplet |

| CH₂-Ph | ~2.8-3.2 | Multiplet |

| CH₂-OH | ~3.5-3.8 | Multiplet |

| OH | Variable | Broad Singlet |

These are predicted values and may vary depending on the solvent and other experimental conditions.

Furthermore, the crystal structure would reveal the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the crystal lattice. For this compound, hydrogen bonding would be expected between the N-H group of the carbamate and the hydroxyl group of one molecule and the carbonyl oxygen of the carbamate or the hydroxyl oxygen of a neighboring molecule. These interactions play a crucial role in determining the physical properties of the compound, such as its melting point and solubility.

While the crystal structure of this compound has not been reported, studies on similar N-benzyloxycarbonyl-protected amino acid derivatives have shown the importance of hydrogen bonding in their crystal packing. nih.gov Such studies provide a framework for understanding the likely solid-state structure of this compound.

Emerging Research Directions and Future Perspectives

Innovations in Green Chemistry Approaches for Cbz-DL-Phenylalaninol Synthesis

One promising approach is the adoption of biocatalysis. Enzymes offer a highly selective and efficient means of performing chemical transformations under mild conditions. For instance, the development of "deprotectase" biocatalysts is being explored for the removal of protecting groups like the Cbz group. rsc.org A recently identified Cbz-ase has shown activity in the deprotection of various Cbz-protected amino acids. rsc.org Such enzymatic methods could be adapted for the final deprotection step in a synthetic route to a desired phenylalaninol derivative, replacing traditional methods like catalytic hydrogenation that often use heavy metal catalysts. rsc.org Furthermore, cascade biocatalysis presents a powerful strategy for the enantioselective synthesis of phenylalaninols from readily available precursors like L-phenylalanine (B559525), potentially offering a greener route to the chiral amino alcohol core. researchgate.net

The use of water as a reaction solvent is another cornerstone of green chemistry being applied to syntheses involving Cbz-protected amino acids. ijacskros.comgreentech.fr Water is a non-toxic, non-flammable, and inexpensive solvent, making it an attractive alternative to volatile organic compounds. Research has demonstrated the feasibility of performing N-benzyloxycarbonylation of amines in water, a key step in the synthesis of the parent compound. ijacskros.com Additionally, micellar catalysis in water has been shown to be effective for peptide synthesis and Cbz deprotection, offering a way to carry out reactions with hydrophobic substrates in an aqueous environment. greentech.fr

Improvements in catalytic systems are also contributing to greener syntheses. For example, more active palladium on activated carbon catalysts have been developed for the removal of the Cbz group via hydrogenation, leading to shorter reaction times and potentially lower catalyst loadings. taylorfrancis.com The direct N-alkylation of unprotected amino acids with alcohols, producing water as the only byproduct, represents another sustainable approach that could be applied to the synthesis of phenylalaninol derivatives. nih.gov These advancements in green chemistry are not only making the synthesis of this compound more environmentally friendly but also potentially more cost-effective and scalable.

Rational Design of Novel Derivatives for Specific Chemical Functions

The this compound scaffold provides a versatile platform for the rational design of novel derivatives with specific chemical and biological functions. By modifying the structure of the parent compound, researchers can fine-tune its properties to interact with specific biological targets or to act as a chiral ligand in asymmetric catalysis.

A significant area of focus is the design of enzyme inhibitors. The phenylalaninol backbone can be elaborated to create molecules that bind to the active sites of enzymes, modulating their activity. For example, derivatives of phenylalanine have been designed as inhibitors of proteases, a class of enzymes involved in a wide range of physiological and pathological processes. nih.govmdpi.com The aldehyde derivative of N-benzoyl-L-phenylalanine has been shown to be a potent inhibitor of serine and cysteine proteases. nih.gov By incorporating the phenylalaninol moiety into larger structures, potent and selective inhibitors for enzymes like carboxypeptidase A and mushroom tyrosinase have also been developed. nih.govnih.gov The design of these inhibitors often involves creating a "warhead" that can react with active site residues, while the phenylalaninol scaffold provides the necessary recognition elements for binding.

Another important application is in the design of chiral ligands for asymmetric catalysis. The amino alcohol functionality of phenylalaninol makes it an excellent precursor for the synthesis of chiral ligands that can be used to control the stereochemical outcome of chemical reactions. nih.govsemanticscholar.orgchimia.ch These ligands coordinate to a metal center, creating a chiral environment that favors the formation of one enantiomer of the product over the other. The modular nature of these ligands allows for systematic modification of their steric and electronic properties to optimize their performance in a given catalytic transformation. nih.gov

The table below summarizes examples of rationally designed derivatives based on the phenylalanine or phenylalaninol scaffold and their intended functions.

| Derivative Class | Specific Function | Reference |

| Peptide Aldehydes | Protease Inhibition | nih.gov |

| Substituted Phenyl Esters | Fungicidal and Insecticidal Activity | sioc-journal.cn |

| N-(Hydroxyaminocarbonyl)phenylalanine | Carboxypeptidase A Inhibition | nih.gov |

| P,N-Ligands | Asymmetric Catalysis | nih.gov |

| Tyrosinase Inhibitors | Control of Melanin Synthesis | nih.gov |

Advanced Computational Studies for Predicting Reactivity and Selectivity

Advanced computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are becoming indispensable tools for understanding and predicting the chemical behavior of this compound and its derivatives. These methods provide insights into molecular structure, reaction mechanisms, and the factors that govern reactivity and selectivity, thereby guiding experimental design and accelerating the discovery of new applications.

DFT calculations are particularly useful for elucidating reaction mechanisms and predicting the regioselectivity and stereoselectivity of chemical transformations. For example, DFT studies have been employed to investigate the mechanisms of reactions involving phenylalanine and its derivatives, such as the Clauson-Kaas reaction for the synthesis of pyrrole-protected l-phenylalanine and l-phenylalaninol. researchgate.net By calculating the energies of transition states and intermediates, researchers can identify the most favorable reaction pathways and predict the outcome of a reaction with a high degree of accuracy. This predictive power is crucial for designing more efficient and selective synthetic routes.

Molecular dynamics simulations, on the other hand, provide a dynamic picture of molecular behavior, allowing researchers to study conformational changes, solvation effects, and intermolecular interactions. MD simulations have been used to study the self-assembly of phenylalanine-based peptides into nanotubes and to investigate the interactions of phenylalanine derivatives with biological macromolecules. rsc.org These simulations can help in understanding how a this compound derivative might bind to a receptor or an enzyme active site, providing valuable information for the rational design of bioactive molecules.

The following table highlights the application of different computational methods to the study of phenylalanine and its derivatives.

| Computational Method | Application | Key Findings | Reference |

| Density Functional Theory (DFT) | Mechanistic study of the Clauson-Kaas reaction | Proposed a new zwitterionic pathway for pyrrole (B145914) formation. | researchgate.net |

| Molecular Dynamics (MD) | Self-assembly of phenylalanine peptide nanotubes | Elucidated the role of chirality in the formation of helical nanostructures. | rsc.org |

| Molecular Docking | Inhibition of mushroom tyrosinase | Predicted the binding modes of phenylalanine derivatives in the enzyme active site. | nih.gov |

Integration with High-Throughput Screening and DNA-Encoded Chemical Libraries (DELs) for Chemical Discovery

The integration of this compound into modern chemical discovery platforms, such as high-throughput screening (HTS) and DNA-encoded chemical libraries (DELs), holds immense potential for the rapid identification of novel bioactive compounds. These technologies allow for the screening of vast numbers of molecules against biological targets, significantly accelerating the drug discovery process.

This compound and its derivatives can serve as versatile scaffolds for the construction of combinatorial libraries. nist.govmdpi.com In a combinatorial approach, a core scaffold is systematically decorated with a variety of chemical building blocks to generate a large library of related compounds. These libraries can then be screened in high-throughput assays to identify "hits" with desired biological activity. The chiral nature of this compound makes it an attractive scaffold for generating libraries of stereochemically defined molecules.

DNA-encoded libraries represent a powerful extension of this concept, where each molecule in the library is tagged with a unique DNA barcode that encodes its chemical structure. nih.govnih.govnih.gov This allows for the synthesis and screening of libraries containing millions or even billions of compounds in a single tube. The development of DNA-compatible synthetic reactions is crucial for the construction of DELs. nih.govncl.ac.uknih.gov Encouragingly, methods for the on-DNA transfer hydrogenolysis of Cbz-protected phenylalanine have been developed, demonstrating the feasibility of incorporating this building block into DEL synthesis. d-nb.info The use of phenylalanine-based scaffolds in the construction of large DELs has already led to the discovery of potent and selective ligands for various biological targets. nih.gov As the repertoire of DNA-compatible reactions expands, the incorporation of this compound and its derivatives into DELs is expected to provide access to novel chemical space and facilitate the discovery of new drug candidates.

Q & A

Q. What are the standard synthetic routes for Cbz-DL-Phenylalaninol, and how do reaction conditions influence yield?

this compound is typically synthesized via carbobenzyloxy (Cbz) protection of the amino group in DL-phenylalaninol. Common methods involve coupling reagents like DCC (dicyclohexylcarbodiimide) in anhydrous solvents (e.g., dichloromethane or THF) under nitrogen . Yield optimization requires careful control of stoichiometry, temperature (often 0–25°C), and reaction time. For example, extended reaction times may lead to racemization, while insufficient activation of the carboxyl group reduces coupling efficiency. Patent databases (e.g., MDL® Patent Chemistry Database) provide experimental sections from prior art, which can guide condition selection .

Q. Which analytical techniques are most reliable for characterizing this compound purity and enantiomeric composition?

High-performance liquid chromatography (HPLC) with chiral columns is critical for resolving DL-enantiomers, while nuclear magnetic resonance (NMR) confirms structural integrity via characteristic Cbz-group signals (e.g., benzyl protons at ~7.3 ppm and carbonyl carbons at ~155 ppm) . Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]+ at m/z 299.32 for C₁₇H₁₇NO₄). Titration (≥98% purity) and melting point analysis (e.g., white crystalline solid, mp ~266°C) are also standard .

Q. How can researchers address solubility challenges of this compound in aqueous buffers for biochemical assays?

The compound’s hydrophobicity (due to the Cbz and phenyl groups) necessitates polar aprotic solvents (e.g., DMSO) for initial dissolution. For aqueous compatibility, gradual dilution into buffer systems (e.g., PBS with ≤5% DMSO) or micellar encapsulation (using surfactants like Tween-20) can mitigate precipitation . Pre-sonication and pH adjustment (near physiological range) may further enhance stability.

Advanced Research Questions

Q. What strategies resolve discrepancies in reported bioactivity data for Cbz-protected amino alcohols across studies?

Contradictions often arise from differences in enantiomeric purity, assay conditions, or impurity profiles. Researchers should:

- Validate enantiomeric ratios via chiral HPLC .

- Cross-reference patent claims with peer-reviewed studies to identify unaccounted variables (e.g., solvent traces affecting enzyme inhibition assays) .

- Use systematic reviews (PRISMA guidelines) to aggregate data while assessing study bias and methodological rigor .

Q. How can computational modeling optimize this compound’s role in peptide mimetic design?

Molecular docking (e.g., AutoDock Vina) predicts interactions between the Cbz group and target proteins, while density functional theory (DFT) calculates energy barriers for stereochemical inversion during synthesis . Comparative studies with deuterated analogs (e.g., phenylalanine-2-d1) can elucidate isotopic effects on binding kinetics .

Q. What are the ethical and methodological considerations for using this compound in preclinical studies?

Q. How do researchers design controlled experiments to evaluate this compound’s stability under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis identify degradation pathways (e.g., Cbz deprotection or oxidation). Compare results against theoretical models (Arrhenius equation) to predict shelf-life. For light-sensitive batches, amber glassware and inert atmospheres are recommended .

Methodological Frameworks

- Synthesis Planning : Utilize patent databases (e.g., MDL®) to identify underutilized coupling reagents or solvent systems .

- Data Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .

- Literature Reviews : Combine PRISMA for systematic reviews with ChemInform Reaction Library for reaction validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.